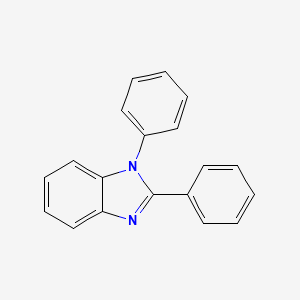

1,2-Diphenylbenzimidazole

説明

特性

IUPAC Name |

1,2-diphenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)21(19)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGVZKQXZYQJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180860 | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-67-5 | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生化学分析

Biochemical Properties

1,2-Diphenylbenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can interact with DNA, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux. For example, this compound has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential .

生物活性

1,2-Diphenylbenzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and antimalarial properties, supported by various studies and data.

Anticancer Activity

This compound derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : A study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 3.37 to 6.30 μM. These compounds showed comparable efficacy to doxorubicin, a standard chemotherapy drug .

- Mechanism of Action : The mechanism of action involves the induction of apoptosis in cancer cells. For instance, 1-benzyl-2-phenylbenzimidazole (BPB) was shown to induce cell apoptosis in human chondrosarcoma through intrinsic and extrinsic pathways, with IC50 values of 10.7 μM for JJ012 cells .

Table 1: Cytotoxicity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 8 | MCF-7 | 3.37 | Apoptosis induction |

| Compound 9 | MCF-7 | 6.30 | Apoptosis induction |

| BPB | JJ012 | 10.7 | Intrinsic/Extrinsic pathway |

Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties.

- α-Glucosidase Inhibition : Certain derivatives exhibited potent inhibitory activity against yeast α-glucosidase with IC50 values as low as 8.40 μM, significantly outperforming acarbose (IC50 = 774.5 μM) . This suggests potential application in managing diabetes by inhibiting carbohydrate absorption.

Antimalarial Activity

The antimalarial potential of benzimidazole derivatives has been investigated with promising results.

- Inhibition of β-Hematin Formation : A study reported that derivatives effectively inhibited β-hematin formation in Plasmodium falciparum, a key process in malaria pathogenesis. Compounds demonstrated nanomolar activity against parasite growth with low cytotoxicity .

Table 2: Antimalarial Activity of Selected Compounds

| Compound | β-Hematin Inhibition (μM) | Parasite Growth Inhibition (μM) |

|---|---|---|

| Compound A | <100 | <2 |

| Compound B | <100 | <2 |

| Compound C | <100 | <5 |

Structural Insights and Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with biological targets.

科学的研究の応用

There is no information about the applications of "1,2-Diphenylbenzimidazole" in the provided search results. However, the search results provide information on benzimidazoles and their derivatives in general.

Benzimidazoles: Properties and Applications

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in various fields . They are frequently used as a structural motif in drug design and have demonstrated various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . Benzimidazole derivatives have also been identified as α-glucosidase inhibitors .

Synthesis of Benzimidazoles

Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, strong acidic or alkaline conditions, stoichiometric oxidants, expensive reagents, poor yields, toxic solvents, severe side reactions, high reaction temperatures, prolonged reaction times, and low atomic efficiency .

Applications of Benzimidazoles and their Derivatives

- Pharmaceuticals Benzimidazoles are active structures in medicines used for treating coronary heart disease and Alzheimer's disease . Certain benzimidazole derivatives have demonstrated anticancer effects in human chondrosarcoma cells .

- Drug Delivery Systems Hydrogels, which are three-dimensional networks that can mimic the extracellular matrix environment, are used as delivery platforms for bioactive substances or pharmaceuticals . ROS-responsive hydrogels, engineered to respond to reactive oxygen species (ROS), can be used for targeted cancer therapy .

- Sunscreen agents 2-phenylbenzimidazole-5-sulfonic acid is a sunscreen agent .

- Catalysis Tungstate-based ionic liquid hybrid materials have been found to be efficient catalysts for the synthesis of benzimidazole .

Examples of Benzimidazole Derivatives

類似化合物との比較

Molecular Structure and Substituent Effects

Substituent Position and Ring Fusion

- 1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole (CAS: 36289-17-5): This compound features an additional fused imidazole ring, resulting in a larger molecular weight (309.37 g/mol ) and altered electronic properties compared to 1,2-diphenylbenzimidazole. The extended conjugation may enhance photostability and binding affinity in biological systems .

- 1-Substituted 2-Benzylaminobenzimidazoles: These derivatives, such as those with phenyl methoxyl groups, exhibit modified solubility and antioxidant activity due to the introduction of polar substituents (e.g., -OCH₃) at the 2-position .

Table 1: Structural and Physical Properties

Pharmacological Activities

Anti-Inflammatory vs. Antioxidant Profiles

- This compound: Inhibits COX-2 and iNOS enzymes, reducing nitric oxide (NO) production in inflammatory models (IC₅₀ = 2.8 µM for iNOS) .

- Condensed Benzimidazoles: Derivatives like dihydrobromide 9-(3,4-dihydroxyphenyl)-9-diethylaminoethyl-imidazo[1,2-a]benzimidazole exhibit potent antioxidant activity (EC₅₀ = 12 µM in DPPH assays) due to phenolic hydroxyl groups .

- Benzimidazole Phenylhydrazones : Curcumin mimics with benzimidazole substituents show cytotoxicity against multidrug-resistant cancer cells (IC₅₀ = 5–10 µM) .

Table 2: Pharmacological Comparison

Crystallographic and Solubility Properties

- This compound: Forms monoclinic crystals (space group P2₁/c) with intermolecular N–H···N hydrogen bonds, enhancing thermal stability .

- Clidinium Bromide (CAS: 3485-62-9): A quaternary ammonium derivative with a bicyclic structure, exhibiting high solubility in polar solvents due to ionic character .

準備方法

Method Overview

A green and efficient approach involves the condensation of o-phenylenediamine and benzaldehyde in water using sodium bisulfite as a catalyst. This method avoids organic solvents, aligning with green chemistry principles.

Procedure Details

- Reagents: o-Phenylenediamine, benzaldehyde, sodium bisulfite, water.

- Conditions: Stirring and heating at 80–90 °C.

- Molar Ratios: o-Phenylenediamine : benzaldehyde : sodium bisulfite = 1 : 1 : 2 to 2.4.

- Water Ratio: Approximately 1 mol o-phenylenediamine to 1200 g water.

- Addition: Benzaldehyde is added gradually over 0.5–1.5 hours.

- Reaction Time: 1.5–2.5 hours, optimally 2 hours.

- Post-reaction: Cooling, centrifugation, washing with water, drying.

- Purification: Optional recrystallization from alcohol with activated carbon treatment.

Yield and Advantages

- Yield of 96.3% reported.

- No organic solvents used, reducing cost and environmental impact.

- Simple operation suitable for scale-up.

- High purity achievable with purification.

| Parameter | Value/Range |

|---|---|

| Temperature | 80–90 °C |

| Reaction Time | 1.5–2.5 hours (optimal 2h) |

| Molar Ratio (OPD:BA:NaHSO3) | 1:1:2–2.4 |

| Water Amount (per mol OPD) | ~1200 g |

| Yield | 96.3% |

OPD = o-phenylenediamine, BA = benzaldehyde

(Source: Patent CN113666875A)

Lewis Acid-Catalyzed Microwave-Assisted Synthesis

Method Overview

Using Lewis acid catalysts such as erbium triflate (Er(OTf)3), the condensation of o-phenylenediamine and benzaldehyde can be accelerated under microwave irradiation or conventional heating, yielding 1,2-disubstituted benzimidazoles including 1,2-diphenylbenzimidazole.

Procedure Details

- Catalyst: Er(OTf)3 (1% mol).

- Solvent: Water or minimal organic solvent.

- Conditions: Microwave irradiation at 60 °C for 5–15 minutes or conventional heating.

- Molar Ratios: Typically 1:2 (o-phenylenediamine:benzaldehyde).

- Work-up: Addition of water to separate catalyst; extraction with ethyl acetate; drying over Na2SO4; evaporation.

Yield and Advantages

- Yields range from 72% to 99% depending on conditions.

- Reaction times drastically reduced (minutes vs. hours).

- Catalyst can be separated and reused.

- Environmentally friendly due to water solvent and low catalyst loading.

| Entry | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Er(OTf)3 | 60 | 5–15 | 72–99 | Microwave or heating |

| 2 | None | 60 | 15 | 41–52 (mixture) | Lower selectivity without catalyst |

(Source: PMC article on eco-friendly synthesis)

Phosphoric Acid-Catalyzed Condensation in Alcoholic Media

Method Overview

Phosphoric acid serves as an eco-friendly homogeneous catalyst for the condensation of o-phenylenediamine and benzaldehyde derivatives in methanol or ethanol under mild thermal conditions.

Procedure Details

- Catalyst: Phosphoric acid (3 mol%).

- Solvent: Methanol or ethanol.

- Temperature: 50 °C.

- Reaction Time: 13–30 minutes.

- Molar Ratios: Benzaldehyde (2 mmol) to o-phenylenediamine (1 mmol).

- Work-up: Simple filtration and recrystallization.

Polyvinylpyrrolidone-TfOH Catalyzed Synthesis in Aqueous Media

Method Overview

A fast procedure using PVP-TfOH as a catalyst in water with hydrogen peroxide as oxidant for benzimidazole synthesis.

Procedure Details

- Reagents: o-Phenylenediamine, benzaldehyde, PVP-TfOH catalyst, H2O2.

- Temperature: 70 °C.

- Reaction Time: Approximately 6 minutes.

- Work-up: Filtration, washing with dichloromethane, recrystallization from ethanol/ice water.

Yield and Characterization

- Rapid reaction completion.

- High purity products confirmed by NMR and melting point.

- Suitable for substituted benzimidazoles, including this compound.

Ammonium Chloride-Mediated Synthesis in Chloroform

Method Overview

Synthesis using ammonium chloride as a catalyst in chloroform at room temperature.

Procedure Details

- Reagents: o-Phenylenediamine, benzaldehyde, ammonium chloride.

- Solvent: Chloroform.

- Conditions: Room temperature, several hours.

- Work-up: Isolation by filtration.

Yield and Notes

- Yield around 94% after 4 hours.

- Mild conditions but uses organic solvent.

- Suitable for biological evaluation studies.

(Source: Journal of Young Pharmacists)

Summary Table of Preparation Methods for this compound

Detailed Research Findings and Analysis

- The use of water as a solvent combined with sodium bisulfite or PVP-TfOH catalysts demonstrates a significant move towards sustainable and green synthesis, achieving high yields without organic solvents or harsh conditions.

- Lewis acid catalysis with erbium triflate under microwave irradiation allows rapid synthesis with excellent yields, offering a practical approach for laboratory-scale and potentially industrial synthesis with catalyst recyclability.

- Phosphoric acid catalysis in alcoholic solvents provides a balance between mild conditions and good yields, suitable for laboratories without microwave facilities.

- The ammonium chloride method, although effective, involves organic solvents and longer reaction times, making it less environmentally favorable but useful for specific research applications.

- Across methods, reaction times vary from minutes (microwave, PVP-TfOH) to hours (traditional heating, ammonium chloride), with yields generally above 60% and often exceeding 90% after purification.

- Purification commonly involves recrystallization and activated carbon treatment to ensure product purity.

Q & A

Q. What are the most reliable synthetic methodologies for 1,2-diphenylbenzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via cyclization of o-phenylenediamine derivatives under acidic or oxidative conditions. For example:

- Acid-mediated synthesis : Reacting o-phenylenediamine with benzaldehyde derivatives in the presence of glacial acetic acid and refluxing in ethanol for 4–6 hours yields the target compound .

- Oxidative methods : tert-Butyl nitrite-mediated nitrogen transfer reactions at room temperature provide a catalyst-free route with moderate yields (65–75%) .

- Green chemistry approaches : CO₂ cyclization under H₂ atmosphere offers an eco-friendly alternative, though yields may vary with substituent steric effects .

- Key variables : Solvent polarity (e.g., DMSO vs. ethanol), temperature (reflux vs. ambient), and catalyst presence significantly impact reaction efficiency.

Q. How can researchers characterize this compound and confirm its structural purity?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, while imidazole protons resonate near δ 8.3–8.5 ppm .

- Mass spectrometry (MS) : Molecular ion peak at m/z 270.33 (C₁₉H₁₄N₂) confirms molecular weight .

- Elemental analysis : Carbon (84.42%), hydrogen (5.22%), and nitrogen (10.36%) validate stoichiometry .

- Thermal analysis : Melting point consistency (reported range: 141–143°C) and thermogravimetric analysis (TGA) assess purity .

Q. What biological activity screening strategies are applicable to this compound derivatives?

- Methodological Answer :

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition studies : Target kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent (polar aprotic vs. protic), temperature (80–120°C), and catalyst loading (0–10 mol%) .

- Mechanistic insights : Use DFT calculations to identify rate-limiting steps (e.g., imine formation vs. cyclization) and adjust proton donors (e.g., acetic acid vs. p-TsOH) .

- In-situ monitoring : Employ HPLC or IR spectroscopy to track intermediate formation and optimize reaction timelines .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for this compound derivatives?

- Methodological Answer :

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic signals .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .

- Computational validation : Compare experimental NMR shifts with simulated data from Gaussian or ACD/Labs software .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound-based therapeutics?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃, -NH₂) groups at phenyl positions to modulate bioactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., EGFR, DNA gyrase) using AutoDock Vina to predict binding affinities .

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrodinger’s Phase .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- Tiered toxicology assays :

- In vitro : Ames test for mutagenicity and MTT assay for cytotoxicity in hepatocytes (e.g., HepG2) .

- In vivo : Acute toxicity studies in rodent models (OECD 423) with histopathological analysis .

- Data harmonization : Cross-reference results with ATSDR guidelines and adjust for variables like purity (>95% vs. technical grade) .

Q. What advanced analytical techniques are critical for studying this compound’s photophysical properties?

- Methodological Answer :

- UV-Vis/fluorescence spectroscopy : Measure λₐₕₛ (e.g., 320–350 nm) and quantum yield (Φ) in solvents of varying polarity .

- Time-resolved spectroscopy : Use femtosecond lasers to study excited-state dynamics and charge transfer mechanisms .

- Theoretical modeling : TD-DFT calculations (B3LYP/6-311+G(d,p)) predict absorption/emission spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。